REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:9]1[C:21]2[CH:20]=[CH:19][C:18]([C:22](O)=[O:23])=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[C:13]([C:25](O)=[O:26])[CH:14]=2)[CH3:8].[H-].O>C1COCC1.ClCCl.[O-2].[O-2].[Mn+4]>[CH:25]([C:13]1[CH:12]=[CH:11][C:10]2[N:9]([CH2:7][CH3:8])[C:21]3[C:16]([C:15]=2[CH:14]=1)=[CH:17][C:18]([CH:22]=[O:23])=[CH:19][CH:20]=3)=[O:26] |f:0.1.2.3.4.5,11.12.13|
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C2=CC=C(C=C2C=2C=C(C=CC12)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 1 h 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
1 hour under reflux
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
FILTRATION
|
Details
|
the salts are filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |